molecular formula C12H17NO B13322132 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol

Cat. No.: B13322132
M. Wt: 191.27 g/mol
InChI Key: HRJJNMVWUVMGOY-UHFFFAOYSA-N
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Description

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it contains a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and an alcohol. One common method is the reductive amination of 1,2,3,4-tetrahydronaphthalene with ethanolamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction of the naphthalene ring.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetaldehyde or 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetone.

    Reduction: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethane.

    Substitution: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethyl halides.

Scientific Research Applications

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]ethan-1-ol
  • 2-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Uniqueness

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)ethanol

InChI

InChI=1S/C12H17NO/c14-8-7-13-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,12-14H,5-9H2

InChI Key

HRJJNMVWUVMGOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1NCCO

Origin of Product

United States

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